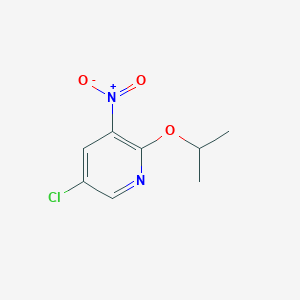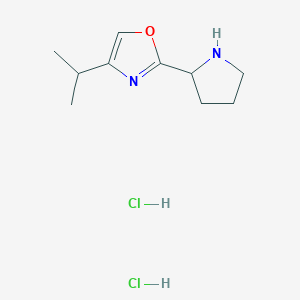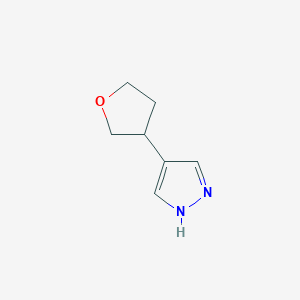![molecular formula C5H6F2N2O B1460326 [1-(difluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 2098020-65-4](/img/structure/B1460326.png)
[1-(difluoromethyl)-1H-pyrazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(difluoromethyl)-1H-pyrazol-4-yl]methanol, also known as DFMP, is an organofluorine compound that is used in a variety of scientific and industrial applications. It is a versatile compound that can be used as a reagent, catalyst, and additive in many different processes. DFMP is a colorless liquid with a boiling point of around 120°C and a melting point of around -31°C. It is soluble in water and has a low vapor pressure.
Scientific Research Applications
Late-Stage Difluoromethylation
This compound plays a significant role in late-stage difluoromethylation, a process crucial for introducing difluoromethyl groups into complex molecules . This technique is valuable for the pharmaceutical industry as it allows for the modification of bioactive compounds, potentially leading to the development of new drugs with enhanced properties such as increased metabolic stability or altered pharmacokinetic profiles.
Antifungal Agents
The difluoromethyl group in pyrazole derivatives has been shown to exhibit potent antifungal activity . These compounds can be synthesized and tested against various phytopathogenic fungi, offering a potential for the development of new fungicides that could be used in agriculture to protect crops from fungal diseases.
Medicinal Chemistry
In medicinal chemistry, the introduction of a difluoromethyl group into molecules can significantly affect their biological activity . The compound could be used to synthesize novel molecules with potential therapeutic effects, contributing to the discovery of new medications.
Agrochemical Research
The difluoromethyl group is a common moiety in many commercial fungicides . Research into compounds like “[1-(difluoromethyl)-1H-pyrazol-4-yl]methanol” can lead to the development of new agrochemicals that are more effective and environmentally friendly.
Chemical Synthesis
This compound can serve as a building block in chemical synthesis, particularly in the construction of molecules with difluoromethyl groups . It can be used in various synthetic routes, including electrophilic, nucleophilic, and radical pathways, to create complex molecules for research and industrial applications.
Enzyme Inhibition Studies
The difluoromethyl group-containing compounds have been studied for their ability to inhibit certain enzymes, such as succinate dehydrogenase (SDH) . This is particularly relevant in the field of biochemistry, where understanding enzyme inhibition can lead to insights into disease mechanisms and the development of new drugs.
properties
IUPAC Name |
[1-(difluoromethyl)pyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c6-5(7)9-2-4(3-10)1-8-9/h1-2,5,10H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYVZIQSGUNTML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(difluoromethyl)-1H-pyrazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1460245.png)

![3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1460252.png)




![Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate](/img/structure/B1460259.png)




